molecular formula C11H9N3O2S B1483053 2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-71-2

2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483053
CAS No.: 2098020-71-2
M. Wt: 247.28 g/mol
InChI Key: GCEYKASCZUNXCX-UHFFFAOYSA-N
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Description

2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a complex organic compound featuring a pyrazole ring substituted with cyanomethyl and thiophene groups, along with an acetic acid moiety. Its unique structure gives it potential for a variety of chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-dicarbonyl compound, leading to the formation of the core pyrazole structure.

  • Functional Group Introduction : The cyanomethyl and thiophene substituents are introduced via specific substitution reactions, often involving halogenated intermediates and thiophene derivatives.

  • Carboxylation : The introduction of the acetic acid group can be accomplished through carboxylation reactions, such as the reaction of a halogenated intermediate with a cyanide source followed by hydrolysis.

Industrial Production Methods Scaling up to industrial production, one might employ continuous flow reactors and optimized catalytic processes to enhance yield and efficiency, ensuring that the reaction conditions are tightly controlled to prevent unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation : The compound can undergo oxidation reactions, particularly at the thiophene ring, producing sulfoxides and sulfones.

  • Reduction : Reduction of the nitrile group (cyanomethyl) could yield amines.

  • Substitution : The pyrazole ring and thiophene are sites for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation : Using reagents like hydrogen peroxide or peracids under mild conditions.

  • Reduction : Utilizing reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.

  • Substitution : Reactions with halogenating agents or nucleophiles under basic or acidic conditions depending on the desired substitution.

Major Products These reactions can produce a range of products including sulfoxides, sulfones, amines, and various substituted pyrazole derivatives, each having potential applications in different fields.

Scientific Research Applications

2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid finds its use in several scientific domains:

  • Chemistry : As a precursor in the synthesis of more complex molecules, it helps in studying reaction mechanisms and synthesis pathways.

  • Biology : Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding studies.

  • Medicine : Ongoing research investigates its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry : It is used in the development of new materials, such as polymers with specific electrical or optical properties.

Mechanism of Action

The compound interacts with biological targets through various pathways:

  • Binding to Proteins : The structure allows it to fit into active sites of enzymes or receptors, altering their activity.

  • Pathway Modulation : By affecting signaling pathways, it can influence cell behavior, such as proliferation or apoptosis.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid stands out due to:

  • Unique Substitution Pattern : The cyanomethyl and thiophene groups provide distinctive chemical reactivity.

  • Varied Applications : Its combination of functional groups

Properties

IUPAC Name

2-[1-(cyanomethyl)-3-thiophen-2-ylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-3-4-14-7-8(6-10(15)16)11(13-14)9-2-1-5-17-9/h1-2,5,7H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYKASCZUNXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

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